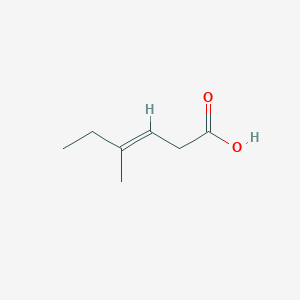4-Methylhex-3-enoic acid
CAS No.: 55665-79-7
Cat. No.: VC4743290
Molecular Formula: C7H12O2
Molecular Weight: 128.171
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55665-79-7 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.171 |
| IUPAC Name | (E)-4-methylhex-3-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+ |
| Standard InChI Key | VKWJULLMBKNPEC-GQCTYLIASA-N |
| SMILES | CCC(=CCC(=O)O)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name for this compound is 4-methylhex-3-enoic acid, denoting a six-carbon chain (hex-) with a carboxylic acid group (-oic acid), a double bond at the third position (-3-en-), and a methyl branch at the fourth carbon . Its structure is defined by the E-configuration of the double bond, as confirmed by the InChIKey VKWJULLMBKNPEC-UHFFFAOYSA-N . The SMILES notation CCC(=CCC(=O)O)C further illustrates the spatial arrangement .
Table 1: Key Identifiers of 4-Methylhex-3-enoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 55665-79-7 | |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | |
| Exact Mass | 128.084 g/mol | |
| Boiling Point | 118°C | |
| LogP (Partition Coefficient) | 1.817 |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s boiling point is reported as 118°C, indicative of moderate volatility for a carboxylic acid of its molecular weight . Its LogP value of 1.817 suggests moderate lipophilicity, aligning with its unsaturated hydrocarbon chain and polar carboxylic acid group .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, the structural features imply characteristic absorption bands:
-
Carboxylic Acid O-H Stretch: ~2500–3300 cm⁻¹ (broad)
-
C=O Stretch: ~1700 cm⁻¹
Isomerism and Stereochemical Considerations
Geometric Isomerism
The double bond at position 3 permits E/Z isomerism. The E-isomer (trans configuration) is documented under CAS 55665-79-7 , while the Z-isomer (cis configuration) is registered under CAS 80113-35-5 .
Table 2: Comparison of E- and Z-Isomers
| Property | E-Isomer (55665-79-7) | Z-Isomer (80113-35-5) |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |
| Exact Mass | 128.084 g/mol | 127.076 g/mol |
| LogP | 1.817 | 1.632 |
| PSA (Polar Surface Area) | 37.3 Ų | 37.3 Ų |
The Z-isomer exhibits a slightly lower LogP, likely due to increased molecular packing efficiency from the cis configuration .
Comparative Analysis with Structural Analogs
Saturated vs. Unsaturated Derivatives
Compared to its saturated counterpart, 4-methylhexanoic acid (no double bond), the unsaturated structure of 4-methylhex-3-enoic acid reduces rotational freedom and increases rigidity, influencing reactivity and intermolecular interactions .
Positional Isomers
-
3-Methylhex-3-enoic Acid: Double bond at the same position but methyl group at carbon 3.
-
4-Methylpent-3-enoic Acid: Shorter carbon chain (five carbons) with analogous branching .
Reactivity and Functional Group Transformations
Carboxylic Acid Reactivity
The carboxylic acid group participates in typical reactions:
-
Salt Formation: Reacts with bases (e.g., NaOH) to form carboxylates.
-
Esterification: Forms esters with alcohols under acidic conditions .
Alkene Reactivity
The double bond undergoes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume